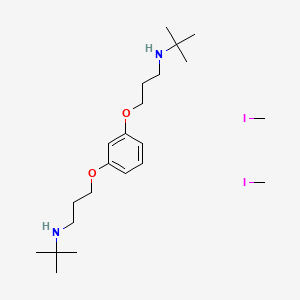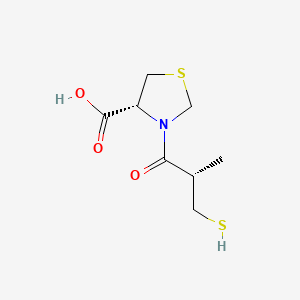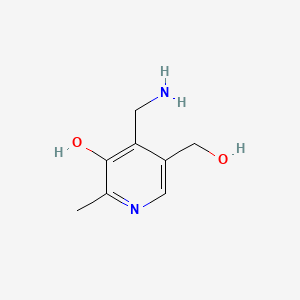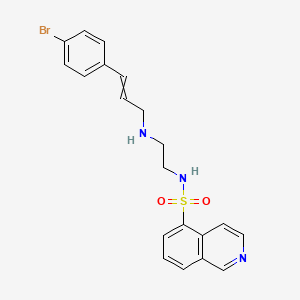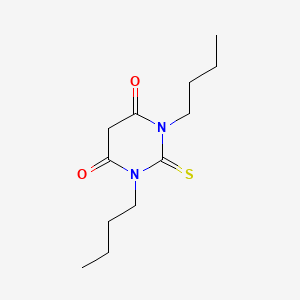
1,3-Dibutyl-2-thiobarbituric acid
Übersicht
Beschreibung
1,3-Dibutyl-2-thiobarbituric acid is an organic compound with the molecular formula C₁₂H₂₀N₂O₂S. It is a derivative of thiobarbituric acid, where the hydrogen atoms at positions 1 and 3 are replaced by butyl groups. This compound is known for its non-polar characteristics and has been studied for its electronic structure using UV photoelectron spectroscopy and quantum chemical calculations .
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyl-2-thiobarbituric acid has several scientific research applications:
Safety and Hazards
Wirkmechanismus
Target of Action
1,3-Dibutyl-2-thiobarbituric acid, also known as 1,3-Di-n-Butyl-2-Thiobarbituric Acid, is a non-polar barbituric acid derivative . It primarily targets nicotine and its metabolites in urine . The compound serves as a derivatization reagent for the determination of these substances .
Mode of Action
The compound interacts with its targets through a process known as the König reaction . This reaction involves the transformation of the compound into a derivative that can be easily detected and quantified . The compound primarily exists in keto-form and undergoes enolization in neutral aqueous solutions . It undergoes protonation via free oxygen atoms in acidic conditions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of nicotine and its metabolites . The compound serves as an indicator of the oxidation of fats . The TD–DFT calculations of all the thiobarbituric acids have revealed π–π* transitions from the sulfur and oxygen atoms in the ring .
Pharmacokinetics
Its use as a derivatization reagent suggests that it may have good bioavailability and can interact effectively with its targets .
Result of Action
The primary result of the action of this compound is the detection and quantification of nicotine and its metabolites in urine . This allows for the differentiation between smokers and non-smokers .
Action Environment
The action of this compound can be influenced by environmental factors such as pH . In neutral aqueous solutions, the compound primarily exists in keto-form and undergoes enolization . In acidic conditions, it undergoes protonation via free oxygen atoms .
Biochemische Analyse
Biochemical Properties
1,3-Dibutyl-2-thiobarbituric acid exhibits significant biochemical properties due to its ability to interact with various enzymes, proteins, and other biomolecules. It primarily acts as a non-polar barbituric acid derivative, which has been employed as a derivatization reagent for the determination of nicotine and its metabolites in urine . The compound’s electronic structure has been studied using UV photoelectron spectroscopy and quantum chemical calculations, revealing its potential as a biochemical reagent . It interacts with biomolecules through π–π* transitions from the sulfur and oxygen atoms in the ring, and complexation with metal ions such as Ag(I) ions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo enolization in neutral aqueous solutions and protonation via free oxygen atoms in acidic conditions suggests its potential impact on cellular functions . Additionally, its role as a derivatization reagent for nicotine metabolites indicates its involvement in metabolic processes within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound behaves as an S-donor ligand under certain conditions, facilitating π–π* transitions from sulfur and oxygen atoms in the ring . These interactions lead to the formation of complex species with metal ions, such as Ag(I), which can influence enzyme activity and gene expression . The compound’s electronic structure and binding interactions with biomolecules play a crucial role in its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound primarily exists in keto-form and undergoes enolization in neutral aqueous solutions . Its stability and long-term effects on cellular function have been observed in various in vitro and in vivo studies, indicating its potential as a stable biochemical reagent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects at specific dosages, with potential toxic or adverse effects at high doses . The compound’s role as a derivatization reagent for nicotine metabolites suggests its involvement in metabolic processes at varying dosages .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to undergo enolization and protonation suggests its involvement in metabolic flux and changes in metabolite levels . Its role as a derivatization reagent for nicotine metabolites further indicates its participation in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s non-polar nature and electronic structure facilitate its transport and accumulation in specific cellular compartments . These interactions influence its localization and biochemical activity within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within cells . These localization patterns play a crucial role in its biochemical effects and interactions with biomolecules.
Vorbereitungsmethoden
1,3-Dibutyl-2-thiobarbituric acid can be synthesized through various synthetic routes. One common method involves the reaction of thiourea with diethyl malonate in the presence of sodium ethoxide, followed by alkylation with butyl bromide. The reaction conditions typically involve refluxing the mixture in ethanol or another suitable solvent .
Analyse Chemischer Reaktionen
1,3-Dibutyl-2-thiobarbituric acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: It can undergo substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various aldehydes for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
1,3-dibutyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-5-7-13-10(15)9-11(16)14(12(13)17)8-6-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFBSDIDVPDZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(=O)N(C1=S)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068955 | |
| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54443-89-9 | |
| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54443-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibutyl-2-thiobarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054443899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6(1H,5H)-Pyrimidinedione, 1,3-dibutyldihydro-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-Dibutyl-2-thiobarbituric acid (DBTB) work to assess smoking status?
A1: DBTB doesn't directly interact with a specific biological target. Instead, it acts as a derivatizing agent in the König reaction. [, ] This means it reacts with nicotine and its metabolites present in urine, forming colored derivatives. These colored products can then be easily detected, even qualitatively by eye, to distinguish between smokers and non-smokers. [, ]
Q2: What are the advantages of using DBTB over other methods for assessing smoking status?
A2: The research highlights several advantages of using DBTB:
- Simplicity: The test using DBTB is described as simple and quick to perform. [, ]
- Cost-effectiveness: The method is noted for being inexpensive. [, ]
- High sensitivity and specificity: The studies found clinical sensitivity and specificity exceeding 94%, indicating a high accuracy in distinguishing smokers from non-smokers. [, ]
- Qualitative assessment: A simple visual assessment of color change is sufficient for accurate classification. [, ]
- Improved lipophilicity: DBTB, being more lipophilic than the previously used 1,3-Diethyl-2-thiobarbituric acid (DETB), demonstrates superior performance. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



